Chiral Specificity: Procurement of the (R)-Enantiomer Guarantees a Defined Stereochemical Vector
The (R)-enantiomer of 1-benzyl-5-methylpiperazin-2-one (CAS 301541-47-9) is a distinct chemical entity from its (S)-enantiomer. As a chiral building block, its utility depends entirely on its defined stereochemistry. The (S)-enantiomer is a different compound with a different CAS number and would lead to the formation of diastereomers rather than the desired enantiopure product in subsequent asymmetric syntheses [1]. Procurement of this specific CAS number ensures the correct (R)-configuration, which is critical for maintaining the desired three-dimensional structure in the final compound.
| Evidence Dimension | Stereochemical Configuration |
|---|---|
| Target Compound Data | (R)-enantiomer (CAS 301541-47-9) |
| Comparator Or Baseline | (S)-1-benzyl-5-methylpiperazin-2-one |
| Quantified Difference | Opposite optical rotation; forms diastereomers when used as a building block. |
| Conditions | Defined by Cahn-Ingold-Prelog (CIP) rules at the C5 stereocenter. |
Why This Matters
Selecting the correct stereoisomer is non-negotiable for projects requiring enantioselective synthesis or structure-activity relationship (SAR) studies where stereochemistry is a variable.
- [1] PubChem. (5S)-1-benzyl-5-methylpiperazin-2-one. PubChem Compound Summary. View Source
